![molecular formula C11H16ClN3 B1347758 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine CAS No. 612487-31-7](/img/structure/B1347758.png)
1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine
Vue d'ensemble
Description
1-(6-Chloropyridin-3-yl)methyl-4-methylpiperazine (CMP-4MP) is a synthetic compound that has been widely studied for its potential applications in scientific research. CMP-4MP is a piperazine derivative with a chloropyridine group attached to the 4-methylpiperazine ring, and is an important structural component in the synthesis of a variety of compounds. CMP-4MP has been of particular interest due to its unique properties, which include its ability to form stable complexes with other molecules, its low toxicity, and its low solubility in water.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
One of the primary applications of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine in scientific research is in the synthesis of heterocyclic compounds. Ju Xiu-lian (2008) reported the synthesis of six new 4-(6-chloropyridine-3-methylene) substituted heterocyclic compounds from 2-chloro-5-chloromethylpyridine, phenylpiperazine, and 3-methyl-1-phenyl-2-pyrazolin-5-one, showcasing the versatility of this compound in creating diverse molecular architectures Ju Xiu-lian, 2008.
Biological Activities
Research has also explored the biological activities of derivatives of this compound. Xiao-Bao Chen and De-Qing Shi (2008) designed and synthesized a series of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, which showed moderate to weak fungicidal and insecticidal activities. This work illustrates the potential of derivatives of this compound in agricultural applications Xiao-Bao Chen & De-Qing Shi, 2008.
Structural Characterization and Pharmacological Properties
In addition to synthesis and biological activities, research has also focused on the structural characterization and pharmacological properties of compounds derived from this compound. For instance, Z. Karczmarzyk and W. Malinka (2008) conducted a study on the structural characterization of analgesic isothiazolopyridines of Mannich base type, providing insights into the molecular structures and potential analgesic properties of these compounds Z. Karczmarzyk & W. Malinka, 2008.
Mécanisme D'action
Target of Action
It is structurally similar to imidacloprid , a neonicotinoid insecticide, which targets the nicotinic acetylcholine receptor (nAChR) in the nervous system of insects .
Mode of Action
Based on its structural similarity to imidacloprid, it may also act on the nachr, leading to overstimulation of the nervous system and eventual death of the insect .
Biochemical Pathways
As a potential nachr agonist, it could affect the cholinergic pathway, leading to an overstimulation of the nervous system .
Pharmacokinetics
Based on its structural similarity to imidacloprid, it may have similar pharmacokinetic properties .
Result of Action
As a potential nachr agonist, it could lead to overstimulation of the nervous system and eventual death of the insect .
Analyse Biochimique
Biochemical Properties
1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinic acetylcholine receptors, which are crucial for neurotransmission. The nature of these interactions involves binding to the receptor sites, potentially modulating their activity and influencing neurotransmitter release .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the central nervous system by causing paralysis and death in insects through its action on nicotinic acetylcholine receptors . This indicates its potential use as an insecticide and its relevance in studying neuronal pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an agonist or antagonist to specific receptors, such as nicotinic acetylcholine receptors, leading to enzyme inhibition or activation. These interactions result in changes in gene expression and subsequent cellular responses . The compound’s ability to modulate receptor activity makes it a valuable tool for studying neurotransmission and receptor pharmacology.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, in insect models, high doses of the compound cause paralysis and death, indicating its potential as an insecticide . Understanding the dosage-dependent effects is crucial for determining safe and effective usage in various applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and degradation. For example, it undergoes biotransformation to form metabolites such as N-methylacetamide and 6-chloronicotinic acid . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is vital for predicting the compound’s bioavailability and distribution in biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects.
Propriétés
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-14-4-6-15(7-5-14)9-10-2-3-11(12)13-8-10/h2-3,8H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWLWKFDOBMBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363034 | |
| Record name | 1-[(6-chloropyridin-3-yl)methyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
612487-31-7 | |
| Record name | 1-[(6-chloropyridin-3-yl)methyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

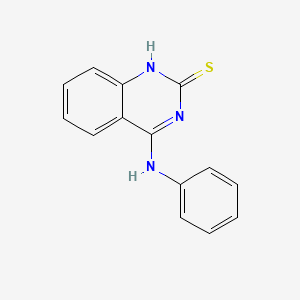
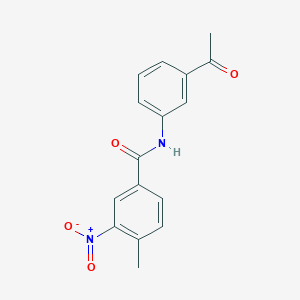
![4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid](/img/structure/B1347678.png)


![2-[(5-Methyl-2-furoyl)amino]benzoic acid](/img/structure/B1347695.png)
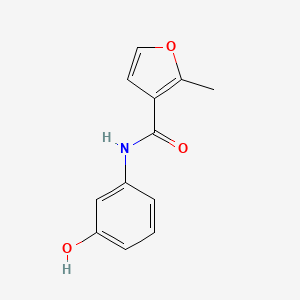
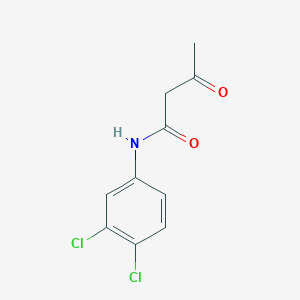
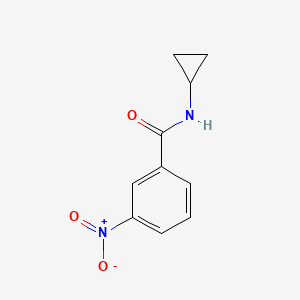



![2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1347710.png)
![5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1347713.png)